6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide
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Overview
Description
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide is a chemical compound that belongs to the class of tetrahydrothieno pyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The compound is further substituted with a dodecyl group and a methyl group, making it a quaternary ammonium salt with an iodide counterion.
Preparation Methods
The synthesis of 6-dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The core structure can be synthesized through various methods, including cyclization reactions involving thiophene and pyridine derivatives.
Chemical Reactions Analysis
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide undergoes various chemical reactions, including:
Scientific Research Applications
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Comparison with Similar Compounds
6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound lacks the dodecyl and methyl substitutions and is used as a core structure in the synthesis of various derivatives.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: This derivative contains a tosyl group and a carboxamide moiety, which confer different chemical and biological properties.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound has an ethyl ester and an amino group, making it useful in different synthetic and biological applications.
Properties
CAS No. |
62535-63-1 |
---|---|
Molecular Formula |
C20H36INS |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-dodecyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ium;iodide |
InChI |
InChI=1S/C20H36NS.HI/c1-3-4-5-6-7-8-9-10-11-12-15-21(2)16-13-19-14-17-22-20(19)18-21;/h14,17H,3-13,15-16,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JCJVPVKGYRBINF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCC2=C(C1)SC=C2)C.[I-] |
Origin of Product |
United States |
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